molecular formula C9H13NO4 B12900786 N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide CAS No. 112148-17-1

N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide

Cat. No.: B12900786
CAS No.: 112148-17-1
M. Wt: 199.20 g/mol
InChI Key: ILBPOVPTBYPSGQ-UHFFFAOYSA-N
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Description

N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with ethoxy and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide typically involves the condensation of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the furan ring. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxy and acetamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins and modulating various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Oxo-2,5-dihydrofuran-2-acetate: Shares a similar furan ring structure but differs in functional groups.

    Ethyl 2-ethoxy-4-oxo-4,5-dihydro-3-furancarboxylate: Another furan derivative with ethoxy and carboxylate groups.

Uniqueness

N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

112148-17-1

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

N-[(2-ethoxy-5-oxofuran-2-yl)methyl]acetamide

InChI

InChI=1S/C9H13NO4/c1-3-13-9(6-10-7(2)11)5-4-8(12)14-9/h4-5H,3,6H2,1-2H3,(H,10,11)

InChI Key

ILBPOVPTBYPSGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C=CC(=O)O1)CNC(=O)C

Origin of Product

United States

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